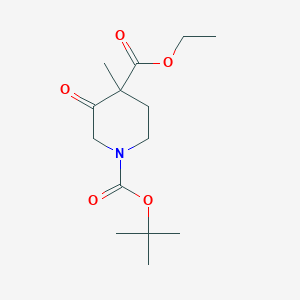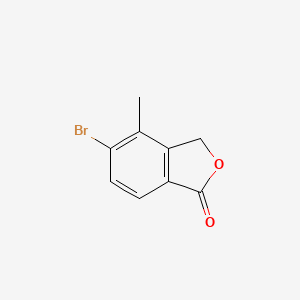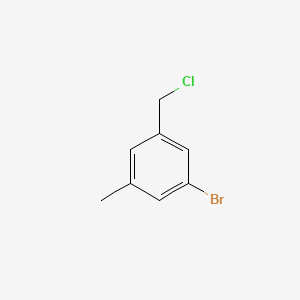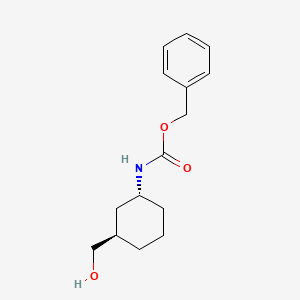![molecular formula C9H20N2O B1526769 1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol CAS No. 1250984-97-4](/img/structure/B1526769.png)
1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol
Übersicht
Beschreibung
1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol is a useful research compound. Its molecular formula is C9H20N2O and its molecular weight is 172.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizin: Gezielte Wirkstoff-Abgabesysteme
Die Struktur der Verbindung, die einen Pyrrolidinring aufweist, macht sie zu einem Kandidaten für die Entwicklung gezielter Wirkstoff-Abgabesysteme. Ihre Fähigkeit, an spezifische biologische Zielstrukturen zu binden, kann genutzt werden, um therapeutische Wirkstoffe direkt zu erkrankten Zellen zu transportieren, wodurch Nebenwirkungen minimiert und die Wirksamkeit verbessert wird .
Materialwissenschaft: Intelligente Materialien
In der Materialwissenschaft könnte diese Verbindung zur Synthese intelligenter Materialien verwendet werden, die auf Umweltreize reagieren. Der Pyrrolidinring kann Flexibilität und Reaktionsfähigkeit auf pH-Wert-, Temperatur- oder Lichtänderungen verleihen, wodurch er sich für die Entwicklung selbstheilender Materialien oder Sensoren eignet .
Umweltwissenschaften: Schadstoffentfernung
Die Aminogruppe in der Struktur der Verbindung deutet auf mögliche Anwendungen in den Umweltwissenschaften hin, wie z. B. die Entfernung von Schadstoffen aus Wasser. Sie könnte zur Synthese von Absorptionsmitteln oder Katalysatoren verwendet werden, die giftige Substanzen in kontaminierten Wasserquellen abbauen .
Analytische Chemie: Chromatographie
In der analytischen Chemie könnte „1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol“ zur Modifizierung von chromatographischen Phasen verwendet werden. Seine Struktur könnte die Trennung komplexer Mischungen verbessern, indem die Wechselwirkungen zwischen der stationären Phase und den Analyten verstärkt werden .
Biochemie: Enzyminhibition
Die Fähigkeit der Verbindung, mit Enzymen zu interagieren, könnte in der Biochemie zur Untersuchung der Enzyminhibition genutzt werden. Dies kann Einblicke in Enzymmechanismen liefern und die Entwicklung neuer Inhibitoren für therapeutische Zwecke unterstützen .
Pharmakologie: Modulation biologischer Pfade
In der Pharmakologie könnte die Verbindung zur Modulation biologischer Pfade verwendet werden. Ihre Struktur ermöglicht die potenzielle Interaktion mit verschiedenen Rezeptoren oder Ionenkanälen, was zur Entwicklung neuer Medikamente zur Behandlung von Krankheiten wie Bluthochdruck oder neurologischen Erkrankungen führen könnte .
Arzneimittelforschung: Synthese von Leitstrukturen
Der Pyrrolidinring ist ein häufiges Merkmal in vielen biologisch aktiven Verbindungen. Diese Chemikalie könnte als Leitstruktur in der Arzneimittelforschung dienen und ein Gerüst für die Synthese neuer Medikamente mit verbesserten pharmakokinetischen und pharmakodynamischen Eigenschaften liefern .
Chemische Synthese: Zwischenprodukt für komplexe Moleküle
Schließlich könnte diese Verbindung in der chemischen Synthese als Zwischenprodukt für die Synthese komplexerer Moleküle dienen. Ihre reaktiven Stellen ermöglichen mehrere Funktionalisierungsschritte, was bei der mehrstufigen Synthese von Pharmazeutika oder Agrochemikalien entscheidend ist .
Eigenschaften
IUPAC Name |
1-[3-(aminomethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-9(2,12)7-11-4-3-8(5-10)6-11/h8,12H,3-7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVJEOGYMNLFJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCC(C1)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(Tert-butoxy)carbonyl]-3-(methoxymethyl)pyrrolidine-3-carboxylic acid](/img/structure/B1526687.png)



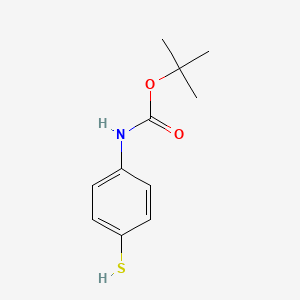
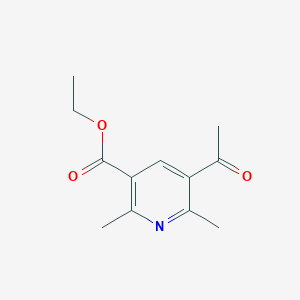
![Methyl 2-[(4-nitronaphthalen-1-yl)oxy]acetate](/img/structure/B1526696.png)

